molecular formula C9H18ClNO2 B1436381 2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride CAS No. 24007-14-5

2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride

Cat. No. B1436381
CAS RN: 24007-14-5
M. Wt: 207.7 g/mol
InChI Key: LWAKHYOGSDTUNT-UHFFFAOYSA-N
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Description

“2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride” is a chemical compound with the empirical formula C9H17NO2 . It has a molecular weight of 171.24 and 207.7 . The IUPAC name for this compound is "2-methyl-2-(4-piperidinyl)propanoic acid hydrochloride" .


Molecular Structure Analysis

The SMILES string for this compound is CC(N1CCCCC1)(C(O)=O)C . The InChI code is 1S/C9H17NO2/c1-9(2,8(11)12)10-6-4-3-5-7-10/h3-7H2,1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

The physical form of this compound is a powder . The storage temperature is room temperature .

Scientific Research Applications

Sorption and Interaction with Soil and Organic Matter

Studies indicate that related compounds, such as phenoxy herbicides and derivatives, exhibit significant sorption interactions with soil, organic matter, and minerals. These interactions are influenced by soil parameters like pH, organic carbon content, and iron oxides, highlighting the relevance of 2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride in understanding the environmental fate and behavior of similar organic compounds in agricultural and ecological contexts (Werner, Garratt, & Pigott, 2012).

DNA Interaction and Drug Design

Certain structural analogues of 2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride, like Hoechst 33258, show strong binding to DNA, specifically targeting the minor groove with a preference for AT-rich sequences. This property makes them vital for applications in molecular biology and as potential lead structures in drug design, especially in radioprotective and antitumor drug development (Issar & Kakkar, 2013).

Chemical Reactions and Synthesis

2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride and its analogues are involved in a variety of chemical reactions, particularly nucleophilic aromatic substitutions. These reactions and their kinetics are crucial for synthesizing complex organic compounds and understanding reaction mechanisms in organic chemistry (Pietra & Vitali, 1972).

Flavor Chemistry in Foods

Analogues of 2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride are involved in the formation of branched-chain aldehydes, which are significant flavor compounds in various food products. Understanding the pathways of their formation and degradation is essential for controlling flavor profiles in food science and technology (Smit, Engels, & Smit, 2009).

Safety And Hazards

The compound has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

As for future directions, it’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential applications in various fields of research.

properties

IUPAC Name

2-methyl-2-piperidin-1-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2,8(11)12)10-6-4-3-5-7-10;/h3-7H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAKHYOGSDTUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1CCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride

CAS RN

24007-14-5
Record name 2-methyl-2-(piperidin-1-yl)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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